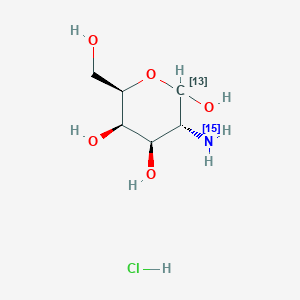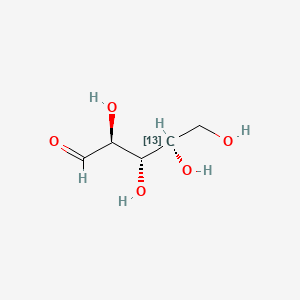
D-Lyxose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lyxose-13C-1 is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “13C-1” designation indicates that the carbon at the first position of the molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a monosaccharide with the chemical formula C5H10O5 and is known for its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-13C-1 typically involves the use of D-galactose as a starting material. The process begins with the oxidation of D-galactose to D-galactonic acid, followed by the conversion of this acid to its calcium or barium salt. The salt is then subjected to oxidative degradation, often using hydrogen peroxide in the presence of a catalyst such as ferric trifluoroacetate. This series of reactions ultimately yields this compound .
Industrial Production Methods
Industrial production methods for this compound are less common due to the specialized nature of the compound. the enzymatic conversion of D-xylulose to D-Lyxose using D-lyxose isomerase is a potential method. This enzymatic process is favored for its high specificity and moderate reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
D-Lyxose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine water or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose
Applications De Recherche Scientifique
D-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving rare sugars.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of functional sugars and as a building block for various biochemical compounds .
Mécanisme D'action
The mechanism of action of D-Lyxose-13C-1 primarily involves its role as a substrate in enzymatic reactions. The carbon-13 isotope allows for detailed tracking and analysis of metabolic pathways. Enzymes such as D-lyxose isomerase catalyze the isomerization of this compound to other sugars like D-xylulose, facilitating the study of these biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylose: Another aldopentose sugar, commonly used in similar metabolic studies.
L-Arabinose: A pentose sugar with applications in studying carbohydrate metabolism.
D-Ribose: A sugar involved in the synthesis of nucleotides and nucleic acids .
Uniqueness
D-Lyxose-13C-1 is unique due to its labeled carbon-13 isotope, which provides a distinct advantage in tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
Clé InChI |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
SMILES isomérique |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


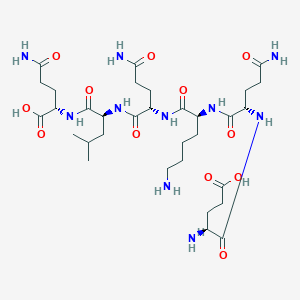
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
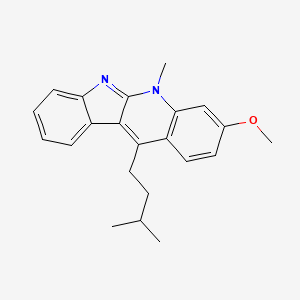
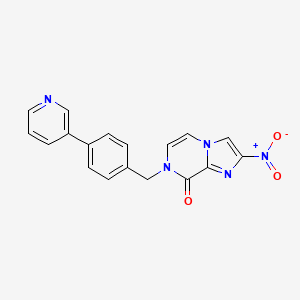
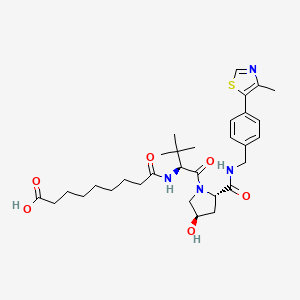
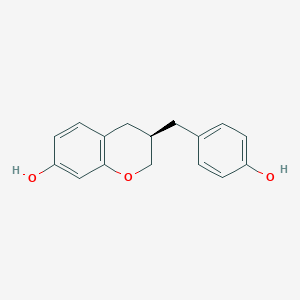
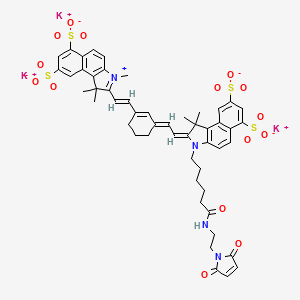
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


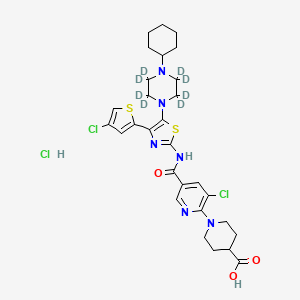
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)

